N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its precursor amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazole ring.
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of larger molecules and conductive polymers via cross-coupling reactions.
Biology: It has been studied for its potential anticancer properties, including its ability to inhibit certain enzymes involved in cancer cell proliferation.
Medicine: The compound is being explored as a potential drug candidate for the treatment of cancer and other diseases.
Industry: It is used in the development of organic light-emitting diodes, organic solar cells, and organic field-effect transistors.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cell proliferation. The compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazole derivatives such as:
- 2,1,3-Benzothiadiazole
- 4,7-Dibromo-2,1,3-benzothiadiazole
- N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific structural features, which include a piperazine ring and a chlorophenyl group
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)20-14-4-5-16-17(11-14)22-26-21-16/h1-5,10-11H,6-9,12H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJWSSVMOWPMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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